(2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine
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Overview
Description
(2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine is a compound that features a piperazine ring substituted with a 5-methylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine typically involves the formation of the isoxazole ring followed by its attachment to the piperazine moiety. One common method for synthesizing isoxazoles is through the (3+2) cycloaddition reaction, often catalyzed by copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the piperazine ring.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring may yield hydroxylated derivatives, while reduction of the piperazine ring may result in the formation of secondary amines.
Scientific Research Applications
(2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(5-Methylisoxazol-3-YL)malonamide: This compound also features a 5-methylisoxazole moiety and is studied for its polymorphic forms and crystallization mechanisms .
Iodoisoxazoles: These compounds are synthesized by reacting hydroximinoyl chlorides with iodinated terminal alkynes and have different substitution patterns on the isoxazole ring .
Uniqueness
(2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine is unique due to its combination of the isoxazole and piperazine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H18N4O2 |
---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
[4-(2-aminoethyl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C11H18N4O2/c1-9-8-10(13-17-9)11(16)15-6-4-14(3-2-12)5-7-15/h8H,2-7,12H2,1H3 |
InChI Key |
DZACJZVZUDQEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)CCN |
Origin of Product |
United States |
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